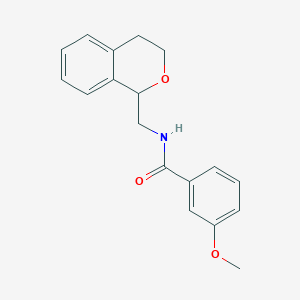
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-methoxybenzamide
Overview
Description
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-methoxybenzamide, also known as DICMB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DICMB is a small molecule that belongs to the class of isochromene derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Scientific Research Applications
Antibacterial Applications
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-methoxybenzamide and its derivatives have been explored for their potential in creating antibacterial agents. These compounds have been identified as potent inhibitors of the bacterial cell division protein FtsZ, which is essential for bacterial cell division. This has led to the development of compounds with significant antistaphylococcal properties. For instance, modifications in the structure of these compounds have resulted in enhanced pharmaceutical properties, indicating their potential as novel antibacterial agents with improved drug-like characteristics (Haydon et al., 2010). Additionally, the substitution of the terminal amide with 1H-1,2,3-triazole in these derivatives has shown increased antibacterial activity, suggesting an innovative approach in the development of antibacterial agents (Fangchao Bi et al., 2018).
Synthesis and Characterization
The chemical synthesis and characterization of derivatives of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-methoxybenzamide have been subjects of research, highlighting their versatility in organic synthesis. For example, studies on the chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides via C-H activation have shown the utility of these compounds in creating complex molecular structures, which could be beneficial for developing new pharmaceuticals (Youwei Xu et al., 2018). Moreover, the exploration of radical-based methodologies for generating acyclic N-acylimines from α-methoxybenzamides demonstrates the compounds' applicability in synthesizing valuable intermediates for further chemical transformations (Wenchun Chao & S. Weinreb, 2000).
Antimicrobial Screening
The antimicrobial properties of derivatives of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-methoxybenzamide have also been extensively studied. The synthesis and antimicrobial screening of specific derivatives have indicated their potential as therapeutic agents against bacterial and fungal infections. This research underscores the importance of these compounds in addressing microbial diseases and highlights the ongoing need for new antimicrobial agents (N. Desai et al., 2013).
Antioxidant Agents
Furthermore, amino-substituted benzamide derivatives, including those related to N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-methoxybenzamide, have been investigated for their antioxidant properties. Experimental and computational studies have identified these compounds as promising antioxidant agents, which could lead to the development of novel treatments for diseases caused by oxidative stress (N. Perin et al., 2018).
properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-15-7-4-6-14(11-15)18(20)19-12-17-16-8-3-2-5-13(16)9-10-22-17/h2-8,11,17H,9-10,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDGIJRNBKDQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2C3=CC=CC=C3CCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-Dihydro-1H-2-benzopyran-1-YL)methyl]-3-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



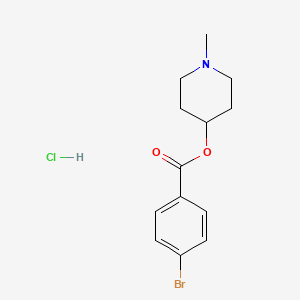
![5-(acetyloxy)-2-{[(2-sec-butylphenoxy)acetyl]amino}benzoic acid](/img/structure/B4065609.png)
![methyl N-[3-(4-morpholinylsulfonyl)benzoyl]-N-2-pyridinyl-beta-alaninate](/img/structure/B4065613.png)
![(2-ethylbenzyl)methyl[(1-methylpiperidin-3-yl)methyl]amine](/img/structure/B4065615.png)
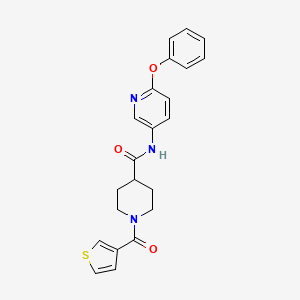
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4065637.png)

![2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B4065664.png)
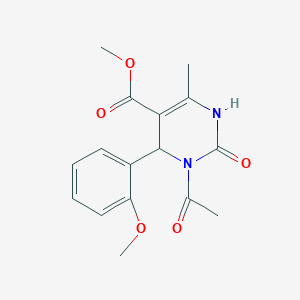
![N-methyl-N-({5-[(methyl{2-[(4-methylphenyl)thio]ethyl}amino)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B4065691.png)
![7-(butylthio)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4065701.png)
![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl[3-(1H-pyrazol-1-yl)propyl]amine](/img/structure/B4065702.png)
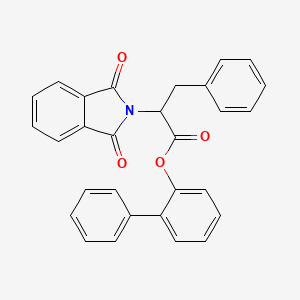
![4-methoxy-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide](/img/structure/B4065712.png)